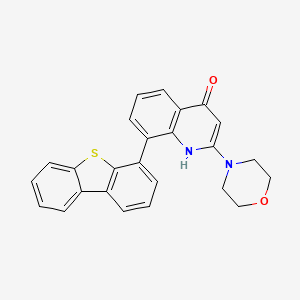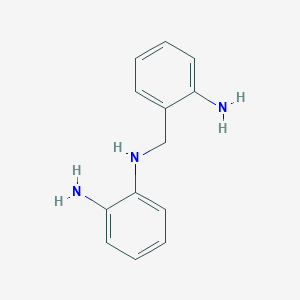
N1-(2-氨基苄基)-1,2-苯二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-Aminobenzyl)-1,2-benzenediamine, also known as CAS 14573-33-2, is a compound with the formula C13H15N3 and a molecular weight of 213.28 g/mol .
Synthesis Analysis
The synthesis of quinazolines, a class of compounds related to N1-(2-Aminobenzyl)-1,2-benzenediamine, has been extensively studied. For instance, molecular iodine has been used to catalyze a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines . Other methods involve the use of metal catalysts, reagents, and solvent-free conditions .Chemical Reactions Analysis
Several chemical reactions involving compounds similar to N1-(2-Aminobenzyl)-1,2-benzenediamine have been reported. For example, an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines has been used to synthesize quinazolines . Other reactions involve the use of oxygen as an oxidant combined with transition-metal-, additive-, and solvent-free conditions .Physical And Chemical Properties Analysis
N1-(2-Aminobenzyl)-1,2-benzenediamine is a solid under normal conditions . It should be stored under inert gas and kept away from light and air due to its sensitivity .科学研究应用
Synthesis of 3-Substituted Quinolines
N1-(2-Aminobenzyl)-1,2-benzenediamine is used in the synthesis of 3-substituted quinolines . This process involves a Lewis acid-mediated reaction with 2-aminobenzyl alcohols and N,N′-dimethylenamine. The Friedlander-type reaction allows the installation of a variety of electron-withdrawing groups at the 3-position of the quinoline nucleus .
Medicinal Chemistry
Quinoline motifs, which can be synthesized using N1-(2-Aminobenzyl)-1,2-benzenediamine, are essential in several pharmacologically active heterocyclic compounds . These compounds have various applications in medicinal and industrial chemistry .
Anticancer Activity
Quinoline derivatives, synthesized using N1-(2-Aminobenzyl)-1,2-benzenediamine, have shown potential anticancer activity .
Antioxidant Activity
Quinoline derivatives also exhibit antioxidant activity, which is crucial in preventing damage to important cellular components caused by reactive oxygen species .
Anti-Inflammatory Activity
The anti-inflammatory activity of quinoline derivatives makes them useful in the treatment of conditions characterized by inflammation .
Antimalarial Activity
Quinoline derivatives have been used in the treatment of malaria, a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity .
Antituberculosis Activity
Quinoline derivatives have also demonstrated antituberculosis activity, making them potential candidates for the treatment of tuberculosis .
安全和危害
未来方向
Future research could focus on developing new synthesis methods for compounds like N1-(2-Aminobenzyl)-1,2-benzenediamine. For instance, an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines has been used to synthesize quinazolines . This method exhibits a broad substrate scope and a high tolerance level for sensitive functional groups, and is amenable to gram scale synthesis .
属性
IUPAC Name |
2-N-[(2-aminophenyl)methyl]benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDBRWNSRBMUGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533186 |
Source


|
| Record name | N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-Aminobenzyl)-1,2-benzenediamine | |
CAS RN |
14573-33-2 |
Source


|
| Record name | N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)
![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
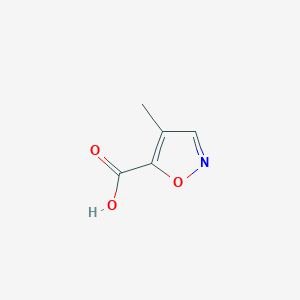
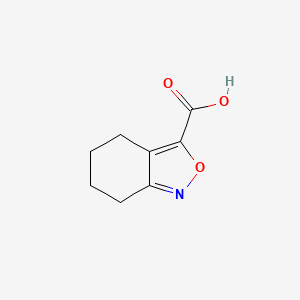
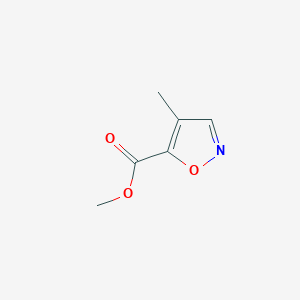
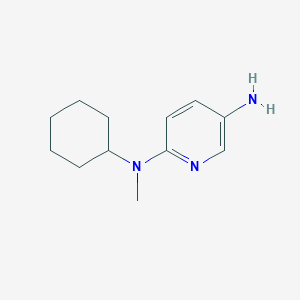
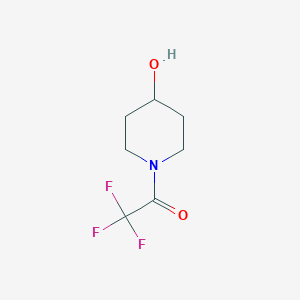

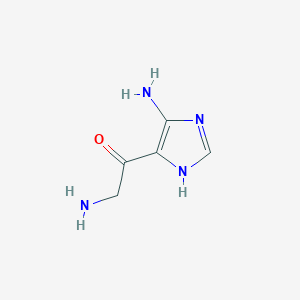

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)
